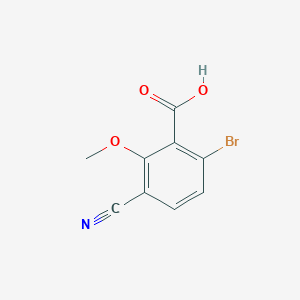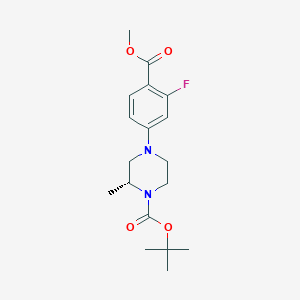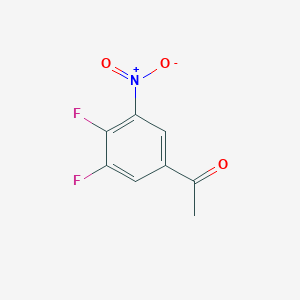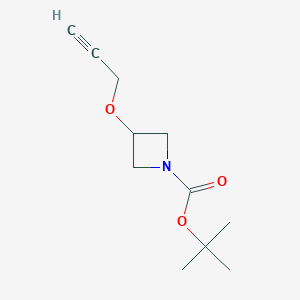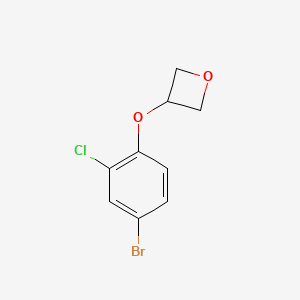
3-(4-Bromo-2-chlorophenoxy)oxetane
Descripción general
Descripción
“3-(4-Bromo-2-chlorophenoxy)oxetane” is a chemical compound with the molecular formula C9H8BrClO2 and a molecular weight of 263.52 . It is also known as Oxetane, 3-(4-bromo-2-chlorophenoxy)- .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a four-membered oxetane ring with bromo and chloro substituents on the phenyl ring . The exact structure can be found in the MOL file associated with its CAS number 1709860-53-6 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 326.0±42.0 °C and a predicted density of 1.650±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
3-(4-Bromo-2-chlorophenoxy)oxetane, as part of the oxetane family, is instrumental in synthesizing various derivatives due to its reactive sites. Studies have demonstrated methods to convert oxetanes into 1,3-dioxanes and alkoxymethyloxetanes, highlighting oxetanes' role as intermediates in derivative preparation. For instance, Zarudii et al. (1985) explored the synthesis and broncholytic activity of 3,3-disubstituted oxetanes, underscoring oxetane’s versatility in pharmaceutical chemistry (Zarudii et al., 1985).
Oxetane Ring Utilization
The oxetane ring, a core component of this compound, is pivotal in drug discovery as a bioisostere for geminal dimethyl groups and carbonyl groups. This is exemplified in research by Hamzik and Brubaker (2010), who described methods to create structurally diverse 3-aminooxetanes, illustrating the oxetane ring's utility in medicinal chemistry (Hamzik & Brubaker, 2010).
Polymerization and Material Science
In material science, this compound contributes to the development of polyoxetanes and copolymers. Hayashi, Watanabe, and Okamura (1963) demonstrated the copolymerization of various oxetanes, including 3,3-bis(chloromethyl)oxetane and 3-ethyl-3- chloromethyloxetane, suggesting potential applications in creating novel materials (Hayashi, Watanabe, & Okamura, 1963).
Protein Modification
In the field of biochemistry, oxetanes, like this compound, are used to modify proteins. A study by Boutureira et al. (2017) showed the incorporation of oxetanes into proteins through chemoselective alkylation, demonstrating oxetanes' role in enhancing the physicochemical and biological properties of proteins (Boutureira et al., 2017).
Explosive and Energetic Material Development
Oxetanes also contribute to the development of energetic materials. Born et al. (2022) explored the synthesis of energetic oxetanes based on the explosive LLM-116, revealing the potential of oxetanes like this compound in creating high-performance explosives (Born et al., 2022).
Propiedades
IUPAC Name |
3-(4-bromo-2-chlorophenoxy)oxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7/h1-3,7H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMSKGFNOCRJFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



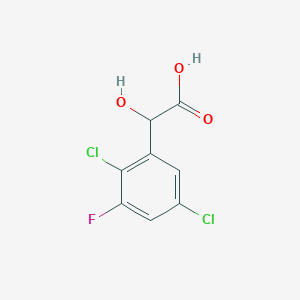

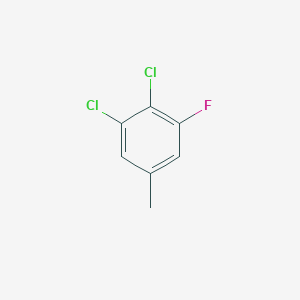
![2-(2-(Ethoxycarbonyl)-8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid](/img/structure/B1409032.png)
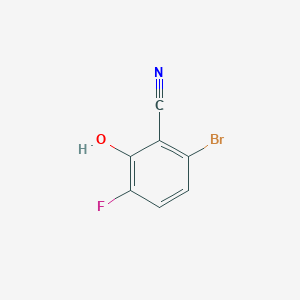
![tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1'-cyclopentane]-2(3H)-carboxylate](/img/structure/B1409037.png)
![Decahydrobenzo[d][1,2]thiazepine 3,3-dioxide](/img/structure/B1409039.png)
![L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1409040.png)
